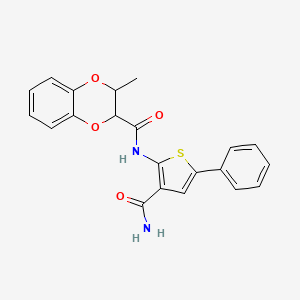

N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a carbamoyl group at position 3 and a phenyl group at position 4. The thiophene moiety is linked via a carboxamide bond to a 3-methyl-2,3-dihydro-1,4-benzodioxine ring, a bicyclic system with oxygen atoms at positions 1 and 5.

Properties

IUPAC Name |

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-12-18(27-16-10-6-5-9-15(16)26-12)20(25)23-21-14(19(22)24)11-17(28-21)13-7-3-2-4-8-13/h2-12,18H,1H3,(H2,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFQCSSLSWFQKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.

Formation of the Benzodioxine Moiety: The benzodioxine moiety can be synthesized through the cyclization of appropriate dihydroxybenzene derivatives.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Medicine: The compound may have potential therapeutic applications, although further research is needed to fully understand its effects.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituent patterns, and pharmacological implications. Below is a detailed analysis:

1,4-Dihydropyridine Carboxamides (AZ331 and AZ257)

- AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide .

- AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide .

Comparison : While the target compound employs a thiophene-benzodioxine scaffold, AZ331/AZ257 utilize a 1,4-dihydropyridine core. The latter’s sulfur-containing side chains (e.g., oxoethylthio) may enhance redox activity or metal-binding capacity compared to the target’s carbamoyl group .

N-(2,3-Dihydro-1,4-benzoxazin-4-yl) Benzothiophene Derivatives

- Example : N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide .

The trifluorophenyl group in the analog may confer metabolic stability compared to the target’s phenyl group .

Benzoxazole- and Oxazepane-Linked Carboxamides

- Example: (2S)-N-{(1S)-1-cyano-2-[4-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)phenyl]ethyl}-1,4-oxazepane-2-carboxamide .

Comparison : The benzoxazole-oxazepane hybrid introduces a seven-membered oxazepane ring, which may improve conformational flexibility compared to the rigid benzodioxine-thiophene system .

Hexahydroquinoline and Triazolothiadiazine Carboxamides

- Examples: 400846-03-9: 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide . 565209-26-9: 6-thiophen-2-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .

The triazolothiadiazine’s nitrogen-rich structure may confer stronger hydrogen-bonding interactions .

Key Research Findings and Implications

- Heterocyclic Diversity : The target compound’s benzodioxine-thiophene scaffold is distinct from dihydropyridines, benzoxazines, and triazolothiadiazines, suggesting unique electronic and steric properties.

- Substituent Effects : Carbamoyl and phenyl groups may favor hydrogen bonding and π-π interactions, whereas trifluorophenyl (in analogs) enhances metabolic stability .

- Pharmacological Gaps : While analogs like the benzoxazin-benzothiophene derivative have defined therapeutic roles (e.g., antiparasitic), the target compound’s biological profile remains unexplored in the provided evidence.

Biological Activity

N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, highlighting its antitumor and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 327.4 g/mol. The structure includes a benzodioxine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.4 g/mol |

| CAS Number | 946255-43-2 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of intermediates through various coupling reactions and functional group transformations.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, compounds tested on human lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results in both two-dimensional (2D) and three-dimensional (3D) assays. The following table summarizes the IC50 values for selected compounds:

| Compound | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Compound B | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |

| Compound C | NCI-H358 | Moderate | Low |

These findings suggest that while the compounds are effective in traditional assays, their efficacy may vary significantly in more physiologically relevant models.

Antimicrobial Activity

In addition to antitumor properties, the compound has been evaluated for antimicrobial activity against various bacterial strains such as E. coli and S. aureus. The results indicated moderate antibacterial effects, which could be beneficial in developing new antimicrobial agents.

Case Studies

A notable study involved the testing of several derivatives of benzodioxine compounds against cancer cell lines and normal fibroblasts to assess selectivity and potential cytotoxicity. Results indicated that while some compounds demonstrated high antitumor activity, they also affected normal cells, necessitating further structural optimization to enhance selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.